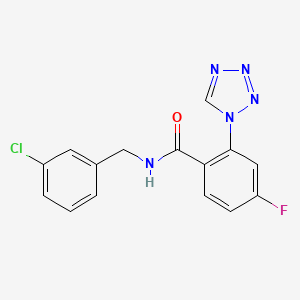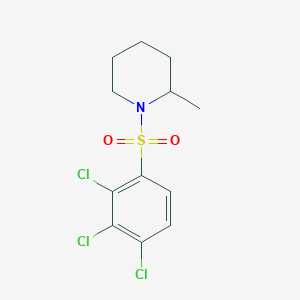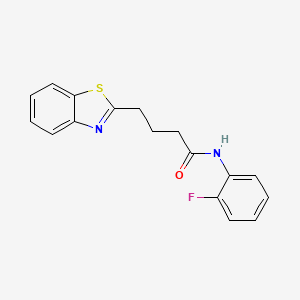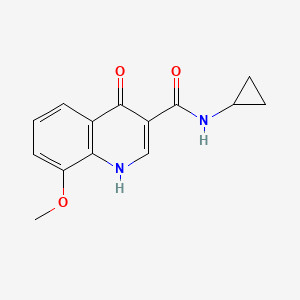
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with 4-fluoro-2-nitrobenzoic acid to form an intermediate, which is then subjected to reduction and cyclization reactions to introduce the tetrazole ring. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorobenzyl and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The tetrazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: This compound shares the chlorobenzyl and tetrazole moieties but differs in the presence of a cyclohexane ring instead of a benzamide structure.
Benzimidazoles: These compounds contain a benzimidazole ring and exhibit similar biological activities, such as antimicrobial and antitumor properties.
Uniqueness
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro substituent and a tetrazole ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C15H11ClFN5O |
|---|---|
Peso molecular |
331.73 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-4-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-2-10(6-11)8-18-15(23)13-5-4-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
Clave InChI |
YDVKUYKZSDPNSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Cyclohexylethylamino)sulfonyl]chromen-2-one](/img/structure/B15105659.png)
![Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate](/img/structure/B15105661.png)
![Methyl 2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B15105675.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105693.png)

![3-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B15105700.png)

![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15105714.png)
amine](/img/structure/B15105721.png)
![ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105730.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B15105744.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B15105749.png)
